molecular formula C26H28N2O8 B8210131 AZD-CO-Ph-PEG4-Ph-CO-AZD

AZD-CO-Ph-PEG4-Ph-CO-AZD

Cat. No.: B8210131
M. Wt: 496.5 g/mol
InChI Key: UTXXKKZMYZBDCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD-CO-Ph-PEG4-Ph-CO-AZD involves multiple steps, starting with the preparation of the bis-β-lactam core. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

AZD-CO-Ph-PEG4-Ph-CO-AZD undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .

Scientific Research Applications

AZD-CO-Ph-PEG4-Ph-CO-AZD has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of AZD-CO-Ph-PEG4-Ph-CO-AZD involves its role as a linker in antibody-siRNA conjugates. The compound facilitates the stable attachment of siRNA to antibodies, allowing for targeted delivery to specific cells. This targeted delivery is crucial for effective gene silencing, as it ensures that the siRNA reaches the intended cells and exerts its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    AZD-PEG4-Ph-CO-AZD: Similar structure but lacks the phenyl groups.

    CO-Ph-PEG4-Ph-CO: Contains the PEG4 linker but lacks the bis-β-lactam core.

Uniqueness

AZD-CO-Ph-PEG4-Ph-CO-AZD is unique due to its bis-β-lactam core, which provides stability and specificity in conjugation reactions. The presence of the PEG4 linker enhances solubility and biocompatibility, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[4-[2-[2-[2-[4-(2-oxoazetidine-1-carbonyl)phenoxy]ethoxy]ethoxy]ethoxy]benzoyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O8/c29-23-9-11-27(23)25(31)19-1-5-21(6-2-19)35-17-15-33-13-14-34-16-18-36-22-7-3-20(4-8-22)26(32)28-12-10-24(28)30/h1-8H,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXXKKZMYZBDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C(=O)C2=CC=C(C=C2)OCCOCCOCCOC3=CC=C(C=C3)C(=O)N4CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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